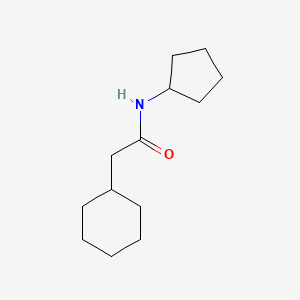![molecular formula C16H17NOS B4960266 N-[2-(benzylthio)ethyl]benzamide](/img/structure/B4960266.png)
N-[2-(benzylthio)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(benzylthio)ethyl]benzamide, also known as BZB, is a chemical compound that has been studied for its potential applications in scientific research. BZB is a benzamide derivative that has been synthesized through a variety of methods and has been found to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-[2-(benzylthio)ethyl]benzamide is not fully understood, but it is believed to involve the inhibition of protein kinase C (PKC) activity. PKC is an enzyme that plays a role in cell signaling and has been implicated in the development of cancer and other diseases. N-[2-(benzylthio)ethyl]benzamide has been found to inhibit the activity of PKC, which may contribute to its anti-cancer and anti-Alzheimer's effects.
Biochemical and Physiological Effects
N-[2-(benzylthio)ethyl]benzamide has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-Alzheimer's effects, N-[2-(benzylthio)ethyl]benzamide has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This may contribute to its potential use in the treatment of Alzheimer's disease. N-[2-(benzylthio)ethyl]benzamide has also been found to have anti-inflammatory effects, and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(benzylthio)ethyl]benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to have a range of biochemical and physiological effects, making it a versatile compound for research. However, there are also limitations to its use. N-[2-(benzylthio)ethyl]benzamide has been found to have low solubility in water, which may limit its use in certain experiments. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several potential future directions for research on N-[2-(benzylthio)ethyl]benzamide. One area of interest is the development of N-[2-(benzylthio)ethyl]benzamide analogs that may have improved solubility and/or potency. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(benzylthio)ethyl]benzamide and its potential side effects. N-[2-(benzylthio)ethyl]benzamide may also have potential applications in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis, and further research is needed to explore these potential uses.
Méthodes De Synthèse
N-[2-(benzylthio)ethyl]benzamide has been synthesized through a variety of methods, including the reaction of 2-bromoethyl benzene with thiourea followed by reaction with benzylamine, and the reaction of 2-bromoethyl benzene with thiophenol followed by reaction with benzylamine. The yield of N-[2-(benzylthio)ethyl]benzamide in these methods has been reported to be between 60-80%. Other methods of synthesis have also been explored, including the use of palladium-catalyzed coupling reactions and the use of microwave-assisted synthesis.
Applications De Recherche Scientifique
N-[2-(benzylthio)ethyl]benzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. N-[2-(benzylthio)ethyl]benzamide has been found to inhibit the growth of cancer cells, including breast cancer cells, prostate cancer cells, and colon cancer cells. Additionally, N-[2-(benzylthio)ethyl]benzamide has been found to induce apoptosis, or programmed cell death, in cancer cells. N-[2-(benzylthio)ethyl]benzamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of the disease.
Propriétés
IUPAC Name |
N-(2-benzylsulfanylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c18-16(15-9-5-2-6-10-15)17-11-12-19-13-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVRQLGBXXYQQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(benzylthio)ethyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4960184.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4960192.png)
![4-[(3,4-difluorophenyl)sulfonyl]morpholine](/img/structure/B4960212.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B4960216.png)


![(2-ethoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B4960225.png)

![(2,6-dimethoxybenzyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B4960258.png)
![7,8,13,13b-tetrahydro-5H-benzo[1,2]indolizino[8,7-b]indol-5-one](/img/structure/B4960264.png)
![1-[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4960271.png)
![2-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-oxazinane](/img/structure/B4960276.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-thiophenecarboxamide](/img/structure/B4960277.png)
